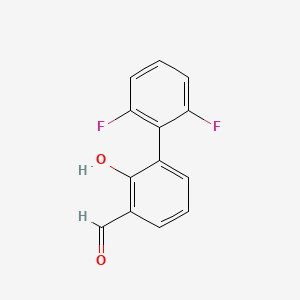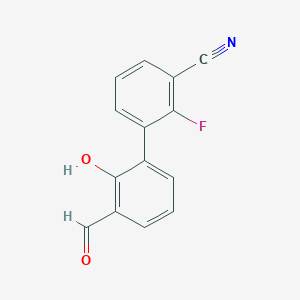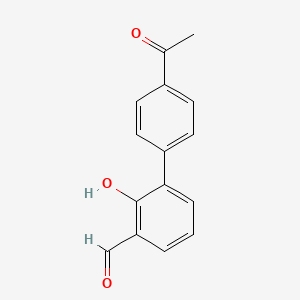
5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95% (5-CF-2FP) is a chemical compound with a molecular weight of 238.20 g/mol. This compound is a member of the phenol family, and is composed of three main components: a phenol group, a formyl group, and a cyano group. 5-CF-2FP has been used for a variety of scientific laboratory experiments and research, and has been found to have several biochemical and physiological effects.
Scientific Research Applications
5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications, including the synthesis of other compounds, catalytic reactions, and the study of biochemical and physiological effects. The compound has also been used as a fluorescent probe for the detection of biomolecules, and as a reagent for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95% is not fully understood, however, it is believed that the cyano group is responsible for the majority of the compound's biochemical and physiological effects. It is believed that the cyano group binds to proteins and other biomolecules, which leads to a change in the structure and function of the protein or biomolecule. The formyl group is also believed to be involved in the compound's biochemical and physiological effects, as it is believed to interact with the cyano group, leading to a change in the structure and function of the protein or biomolecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95% are not fully understood, however, it is believed that the cyano group is responsible for the majority of the compound's biochemical and physiological effects. Studies have shown that 5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95% has an inhibitory effect on the activity of enzymes, as well as on the growth and proliferation of cells. In addition, the compound has been found to have an anti-inflammatory effect, and has been shown to reduce the levels of certain inflammatory mediators, such as cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95% for laboratory experiments include its availability, low cost, and ease of synthesis. The compound is also relatively stable, and can be stored for long periods of time without degradation. However, the compound has a limited solubility in water, and can be difficult to dissolve in aqueous solutions. In addition, the compound has a relatively low melting point, and can be difficult to handle in laboratory experiments.
Future Directions
The future directions for 5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases. In addition, further research is needed to determine the exact mechanism of action of the compound, and to develop new and improved methods for synthesizing the compound. Finally, further research is needed to determine the optimal dosage for the compound, and to develop new and improved methods for its delivery.
Synthesis Methods
5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95% is synthesized through a condensation reaction between 3-cyano-2-fluorophenol and formaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is a white solid. The product is then purified by recrystallization, and the purity is determined by the melting point.
properties
IUPAC Name |
2-fluoro-3-(4-formyl-3-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-14-10(7-16)2-1-3-12(14)9-4-5-11(8-17)13(18)6-9/h1-6,8,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQGZVNTFJKCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)C=O)O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685146 |
Source


|
| Record name | 2-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Cyano-2-fluorophenyl)-2-formylphenol | |
CAS RN |
1261994-94-8 |
Source


|
| Record name | 2-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














